(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-Fluoro-8-azaspiro[45]decan-1-amine is a spirocyclic compound that features a unique structural motif
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the condensation of a suitable ketone with an amine, followed by cyclization and fluorination steps. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions to achieve substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-Fluoro-8-azaspiro[4
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The spirocyclic structure provides rigidity, which is essential for maintaining the correct orientation of functional groups during interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine: This compound features an additional fluorine atom, which may alter its chemical properties and biological activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been studied as potent inhibitors of receptor interaction protein kinase 1 (RIPK1) and exhibit different biological activities compared to (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a single fluorine atom, which significantly influences its chemical reactivity and biological interactions. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H17FN2 |
---|---|
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
(2R,4R)-2-fluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
MWFSINHYFISYBF-JGVFFNPUSA-N |
Isomerische SMILES |
C1CNCCC12C[C@H](C[C@H]2N)F |
Kanonische SMILES |
C1CNCCC12CC(CC2N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.